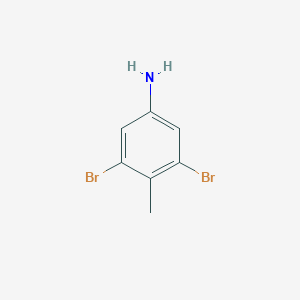

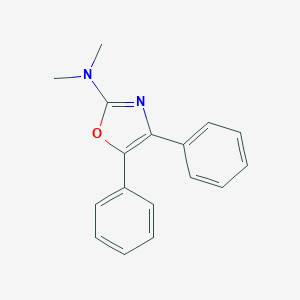

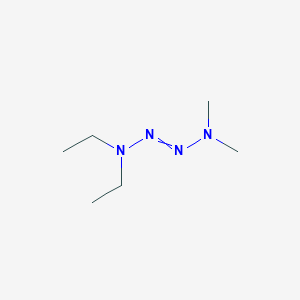

![molecular formula C9H10N2O B084183 5-Methoxy-1-methyl-1H-benzo[d]imidazole CAS No. 10394-39-5](/img/structure/B84183.png)

5-Methoxy-1-methyl-1H-benzo[d]imidazole

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzo[d]imidazole derivatives often involves the formation of the imidazole ring followed by functionalization at specific positions. Although the direct synthesis of 5-Methoxy-1-methyl-1H-benzo[d]imidazole is not detailed, similar compounds are synthesized through various methods, including condensation reactions, ring closure, and substitution reactions. These processes may involve starting materials such as o-phenylenediamines and carboxylic acids or esters, with subsequent modifications to introduce methoxy and methyl groups (Kiran et al., 2017).

Molecular Structure Analysis

The molecular structure of 5-Methoxy-1-methyl-1H-benzo[d]imidazole and related compounds has been studied using various spectroscopic and computational techniques. Quantum mechanical, spectroscopic (FT-IR, FT-Raman, NMR, UV-Vis), and theoretical analysis (DFT studies) reveal insights into the electronic structure, vibrational modes, and chemical reactivity of these molecules. Notably, the presence of methoxy and methyl groups influences the electronic distribution, which can be elucidated through HOMO-LUMO analysis, and NBO analysis (Pandey et al., 2017).

Chemical Reactions and Properties

5-Methoxy-1-methyl-1H-benzo[d]imidazole can undergo various chemical reactions typical of benzoimidazoles, including nucleophilic substitution, electrophilic substitution, and coupling reactions. The methoxy group can direct electrophilic substitution towards the ortho and para positions, whereas the methyl group can influence the reactivity and stability of the compound. Theoretical and experimental analyses provide insights into the reactivity patterns and stability of these molecules under different chemical conditions (Mano et al., 2004).

Physical Properties Analysis

The physical properties, such as melting point, boiling point, solubility, and crystal structure of 5-Methoxy-1-methyl-1H-benzo[d]imidazole, are crucial for its application in various fields. X-ray crystallography studies provide detailed information on the molecular and crystal structure, highlighting the importance of intermolecular interactions in determining the solid-state properties of these compounds. Such studies reveal the arrangement of molecules in the crystal lattice and the role of hydrogen bonding and π-π interactions in stabilizing the crystal structure (Richter et al., 2023).

Aplicaciones Científicas De Investigación

5-Methoxy-1-methyl-1H-benzo[d]imidazole is a chemical compound with the molecular formula C9H10N2O . It’s a solid substance and is usually stored in a dry environment at temperatures between 2-8°C .

Benzimidazole, a related compound, is a heterocyclic aromatic organic compound that can be viewed as fused rings of the aromatic compounds benzene and imidazole . Benzimidazole derivatives are among the most frequently used ring systems for small molecule drugs listed by the United States Food and Drug Administration .

One specific derivative, 2-Mercapto-5-methoxybenzimidazole , is used in the preparation of COX-2 inhibitors . It’s also employed in the preparation of compounds such as 5-methoxy-2-[[4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole and 5-methoxy-2-[[4-methoxy-3,5-dimethylpyridin-2-yl-1-oxide)methyl]sulfonyl]-1H-benzimidazole .

Another application of benzimidazole derivatives is in the field of antimicrobial research. For instance, silver (I) complexes of benzimidazole have been synthesized and screened for their antimicrobial activity against S. epidermidis, S. aureus, and C. albicans .

-

Pharmaceutical Applications

- Imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

- There are commercially available drugs in the market which contain 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

-

Antimicrobial Research

-

Preparation of COX-2 Inhibitors

-

Chemical Synthesis

-

Preparation of Other Benzimidazole Derivatives

-

Antibacterial and Antifungal Agents

Safety And Hazards

Direcciones Futuras

The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable, and the understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs . The current unmet need in the field of P2X3R targeted drugs is to avoid a side effect, the loss of taste, that could be reduced by increase of the P2X3R selectivity vs P2X2/3R .

Propiedades

IUPAC Name |

5-methoxy-1-methylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-11-6-10-8-5-7(12-2)3-4-9(8)11/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQACNRVQEIYCKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C=CC(=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60401630 | |

| Record name | 5-methoxy-1-methylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-1-methyl-1H-benzo[d]imidazole | |

CAS RN |

10394-39-5 | |

| Record name | 5-methoxy-1-methylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,15S)-15-Methoxy-4-oxa-9-azatetracyclo[7.7.0.01,12.02,6]hexadeca-2(6),12-dien-3-one](/img/structure/B84104.png)

![[1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B84114.png)

![Ethanaminium, N-ethyl-N,N-dimethyl-2-[(2-methyl-1-oxo-2-propenyl)oxy]-, ethyl sulfate](/img/structure/B84122.png)

![Oxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B84125.png)